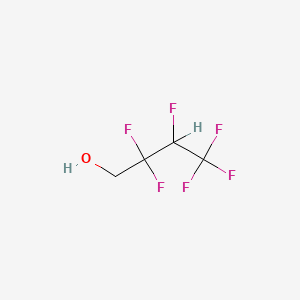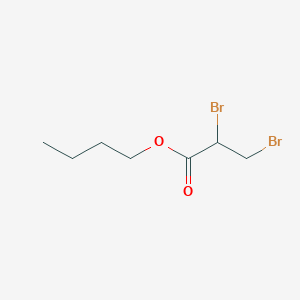
2,2,3,4,4,4-六氟-1-丁醇
描述
2,2,3,4,4,4-Hexafluorobutan-1-ol (HFB) is a chemical compound with a wide range of applications in both industry and research. HFB is a colorless, volatile liquid with a melting point of -91.3°C and a boiling point of -55.8°C. It is a fluorinated hydrocarbon and a member of the hexafluorobutane family. HFB is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material in the manufacture of fluorinated polymers. It has also been studied for its potential use in the treatment of neurological disorders and as a fuel additive.
科学研究应用
氟化阳离子瓜尔胶 (FCGG) 的制备
2,2,3,4,4,4-六氟-1-丁醇可用于制备氟化阳离子瓜尔胶 (FCGG) . FCGG 是瓜尔胶的一种改性形式,瓜尔胶是一种多糖,在食品、制药和石油钻探等行业有着广泛的应用。氟化过程可以增强瓜尔胶的性能,使其更适合某些应用。
动态核极化 (DNP) 溶剂
该化合物可作为溶剂来评估自由基溶液的动态核极化 (DNP) 参数 . DNP 是一种用于核磁共振 (NMR) 研究的技术,可显著增强信号强度。它涉及将极化从电子自旋转移到核自旋,以提高 NMR 测量的灵敏度。
化学合成
由于其独特的化学结构,2,2,3,4,4,4-六氟-1-丁醇可用作其他氟化化合物的合成原料或中间体 . 由于其独特的性能,氟化化合物在医药、农用化学品和材料科学等领域有着广泛的应用。
安全和危害
作用机制
Target of Action
It is known to be used in the preparation of fluorinated cationic guar gum (fcgg) .
Mode of Action
It is known to be employed as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for the solutions of free radicals .
Result of Action
It is known to be used in the preparation of fluorinated cationic guar gum (FCGG), which suggests it may have applications in the modification of natural polymers .
生化分析
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a solvent to evaluate dynamic nuclear polarization (DNP) parameters for solutions of free radicals . The compound’s interactions with biomolecules are primarily driven by its fluorinated nature, which can influence the hydrophobic and hydrophilic balance in biochemical environments.
Cellular Effects
The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell membranes can affect membrane fluidity and permeability, leading to changes in cellular homeostasis . Additionally, its impact on gene expression can result in the modulation of various cellular pathways, thereby influencing cell behavior and function.
Molecular Mechanism
At the molecular level, 2,2,3,4,4,4-Hexafluorobutan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorinated structure allows it to form unique interactions with proteins and nucleic acids, potentially altering their function and stability . These interactions can result in changes in gene expression and protein activity, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,4,4,4-Hexafluorobutan-1-ol remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Toxic or adverse effects at high doses include potential damage to cellular structures and disruption of metabolic processes.
Metabolic Pathways
2,2,3,4,4,4-Hexafluorobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated nature can influence metabolic flux and metabolite levels, potentially leading to alterations in energy production and utilization . Understanding these metabolic pathways is crucial for predicting the compound’s long-term effects on biological systems.
Transport and Distribution
The transport and distribution of 2,2,3,4,4,4-Hexafluorobutan-1-ol within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,2,3,4,4,4-Hexafluorobutan-1-ol is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these subcellular locations can influence various biochemical processes, including enzyme activity and gene expression.
属性
IUPAC Name |
2,2,3,4,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXLZRISXUAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870523 | |
| Record name | 1H,1H,3H-Perfluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
382-31-0 | |
| Record name | 2,2,3,4,4,4-Hexafluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,3H-Perfluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-hexafluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















